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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 4-acetamido-3-hydroxybenzoate is a key chemical intermediate and a known impurity

in the synthesis of the antiviral drug Oseltamivir, where it is designated as Oseltamivir Impurity

D.[1] A thorough understanding of its spectroscopic properties is crucial for quality control,

process optimization, and regulatory compliance in pharmaceutical development. This technical

guide provides a comprehensive overview of the available spectroscopic data for Ethyl 4-
acetamido-3-hydroxybenzoate, along with a plausible synthetic route and the methodologies

for its characterization.

Chemical Structure and Properties
IUPAC Name: Ethyl 4-acetamido-3-hydroxybenzoate

Synonyms: 4-Acetylamino-3-hydroxybenzoic acid ethyl ester, Oseltamivir EP Impurity D[2]

CAS Number: 1346604-18-9[2][3]

Molecular Formula: C₁₁H₁₃NO₄[3][4]

Molecular Weight: 223.23 g/mol [3][4]
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Spectroscopic Data
A complete set of experimentally verified spectroscopic data for Ethyl 4-acetamido-3-
hydroxybenzoate is not readily available in publicly accessible literature. However, based on

the known chemical structure and data from commercial suppliers of reference standards, the

following represents the expected spectroscopic characteristics.[5][6]

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5 - 10.0 Singlet 1H Ar-OH

~8.2 - 8.5 Singlet 1H NH

~7.8 Doublet 1H Ar-H

~7.6 Doublet of doublets 1H Ar-H

~7.0 Doublet 1H Ar-H

4.34 Quartet 2H -OCH₂CH₃

2.18 Singlet 3H -C(O)CH₃

1.37 Triplet 3H -OCH₂CH₃

Note: Predicted data is based on standard chemical shift values and coupling patterns for

similar functional groups. The exact chemical shifts and coupling constants would need to be

confirmed by experimental data.
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~169 -C(O)NH-

~166 -C(O)O-

~148 Ar-C-OH

~133 Ar-C-NH

~126 Ar-C-H

~124 Ar-C-C(O)O-

~120 Ar-C-H

~115 Ar-C-H

~61 -OCH₂CH₃

~24 -C(O)CH₃

~14 -OCH₂CH₃

Note: This is a predicted spectrum. Experimental verification is required.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3200 Strong, Broad
O-H (hydroxyl) and N-H

(amide) stretching

3000 - 2850 Medium C-H (aliphatic) stretching

~1710 Strong C=O (ester) stretching

~1680 Strong C=O (amide I) stretching

~1600, ~1520 Medium C=C (aromatic) stretching

~1540 Medium N-H bending (amide II)

~1250 Strong C-O (ester) stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Data

m/z Interpretation

223.08 [M]⁺ (Molecular Ion)

178.07 [M - OCH₂CH₃]⁺

150.06 [M - C(O)CH₂CH₃]⁺

122.04 [M - C(O)OCH₂CH₃ - CH₂CO]⁺

Note: The fragmentation pattern is predicted and would be dependent on the ionization

technique used.

Experimental Protocols
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Detailed experimental protocols for the synthesis and spectroscopic analysis of Ethyl 4-
acetamido-3-hydroxybenzoate are not explicitly detailed in readily available literature.

However, a plausible synthetic route and standard analytical procedures are described below.

Synthesis of Ethyl 4-acetamido-3-hydroxybenzoate
A likely synthetic pathway involves the esterification of 4-acetamido-3-hydroxybenzoic acid.

Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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